molecular formula C17H21NO3S2 B3009033 5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1203294-38-5

5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B3009033
CAS No.: 1203294-38-5
M. Wt: 351.48
InChI Key: BGWCWCDNULWZOH-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment :

    • A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure to the chemical , has been found useful in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
  • Antiproliferative Activity :

    • Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which bear resemblance to the queried compound, showed potential as antiproliferative agents against various cancer cell lines, suggesting their utility in cancer research (Motavallizadeh et al., 2014).
  • Antimicrobial Activity :

    • Arylazopyrazole pyrimidone clubbed heterocyclic compounds containing benzenesulfonamide have been synthesized and shown to have antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
  • Photophysical Properties :

    • The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, related to the chemical , reveals unique luminescence properties depending on the substituted group, which is important in the field of photophysics (Kim et al., 2021).
  • Cytotoxicity and Carbonic Anhydrase Inhibition :

    • A series of benzenesulfonamides showed cytotoxic activities and strong inhibition of human cytosolic isoforms, indicating their potential in developing anti-tumor therapies (Gul et al., 2016).
  • UV Protection and Antimicrobial Properties in Textiles :

    • Thiazole azodyes containing sulfonamide moiety were used for simultaneous dyeing and functional finishing of cotton textiles, providing UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
  • Photophysicochemical Properties for Photocatalytic Applications :

    • Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, similar in structure to the chemical , has shown properties suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Mechanism of Action

Target of Action

It’s structurally related to methiopropamine , which functions as a norepinephrine-dopamine reuptake inhibitor . Norepinephrine and dopamine are neurotransmitters that play crucial roles in attention, alertness, and mood regulation.

Mode of Action

As a norepinephrine-dopamine reuptake inhibitor, the compound likely interacts with the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and prolonged effects of norepinephrine and dopamine.

Biochemical Pathways

The compound likely affects the norepinephrine and dopamine pathways, leading to downstream effects such as increased alertness, attention, and mood elevation . .

Pharmacokinetics

Methiopropamine, a structurally related compound, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene s-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive compounds . Thiophene-2-carboxylic acid is the final major metabolic product . It’s very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a norepinephrine-dopamine reuptake inhibitor. By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound could enhance neurotransmission and lead to effects such as increased alertness, attention, and mood elevation .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-3-13-6-7-14(21-2)15(11-13)23(19,20)18-12-17(8-9-17)16-5-4-10-22-16/h4-7,10-11,18H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCWCDNULWZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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